Head-to-Head Comparison of Lipophilicity (LogP) with the Clinical Candidate Isoxyl
1,3-Bis(4-butoxyphenyl)thiourea exhibits a computed LogP value of approximately 6.0, which is 0.4 units lower than that of its closest clinical-stage analog, Isoxyl (tiocarlide), which has a computed LogP of 6.4 [1]. This difference, arising from the replacement of Isoxyl's branched 3-methylbutoxy groups with linear butoxy chains, indicates a moderate but significant reduction in overall lipophilicity for the target compound. Lower lipophilicity can be a desirable attribute in drug development, often correlating with improved aqueous solubility, reduced plasma protein binding, and a lower risk of metabolic instability [2].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP = 5.9993 (computed) |
| Comparator Or Baseline | Isoxyl (1,3-bis[4-(3-methylbutoxy)phenyl]thiourea): LogP = 6.4 (computed) |
| Quantified Difference | ΔLogP = -0.4 |
| Conditions | Computed property data from public chemical databases |
Why This Matters
This quantifiable difference in lipophilicity provides a rational basis for selecting this compound over Isoxyl in lead optimization campaigns where improved drug-like properties are a primary goal.
- [1] Isoxyl (Tiocarlide). Computed Descriptors. PubChem. Accessed April 22, 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
